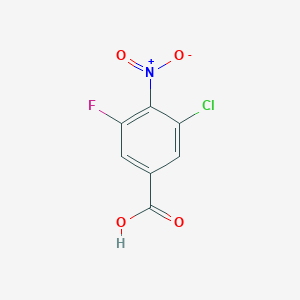
3-Chloro-5-fluoro-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₃ClFNO₄ It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-nitrobenzoic acid typically involves the nitration of 3-chloro-5-fluorobenzoic acid. The reaction is carried out using concentrated sulfuric acid and fuming nitric acid as nitrating agents. The molar ratio of the reactants is crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to minimize by-products and waste. The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluoro-4-nitrobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Biaryl Compounds: Resulting from coupling reactions with aryl halides.
Applications De Recherche Scientifique
3-Chloro-5-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: As an intermediate in the synthesis of active pharmaceutical ingredients.
Organic Chemistry: In the development of new synthetic methodologies and reaction mechanisms.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoro-4-nitrobenzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. The presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring influences its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitroaniline
Uniqueness
3-Chloro-5-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chloro, fluoro, and nitro groups makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Propriétés
Formule moléculaire |
C7H3ClFNO4 |
|---|---|
Poids moléculaire |
219.55 g/mol |
Nom IUPAC |
3-chloro-5-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Clé InChI |
CHVIWMROFWGWEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
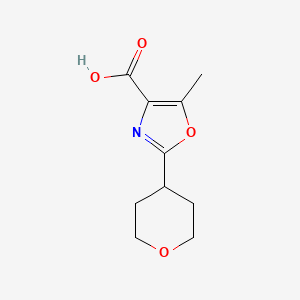
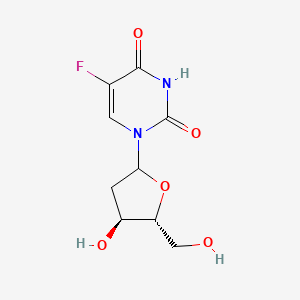
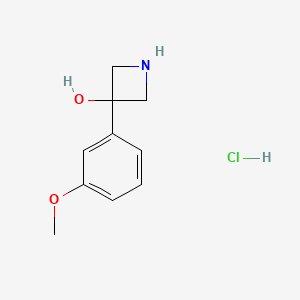
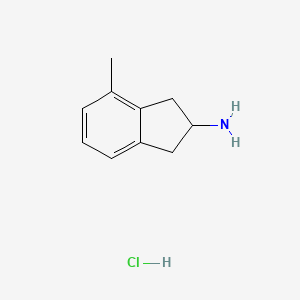
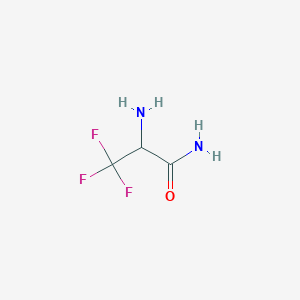
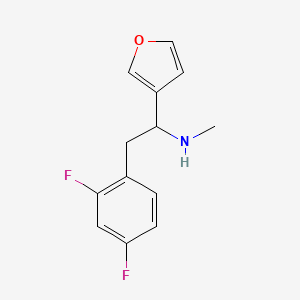
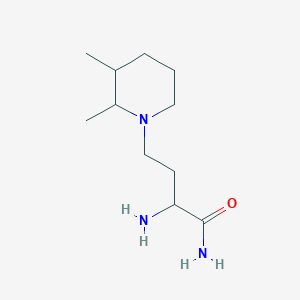

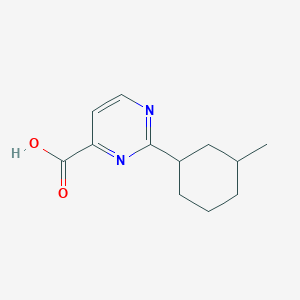
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
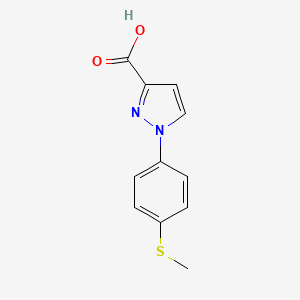
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13563092.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
